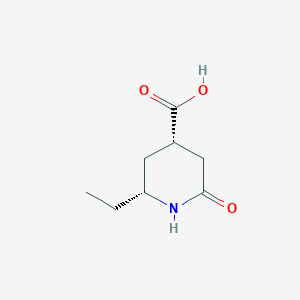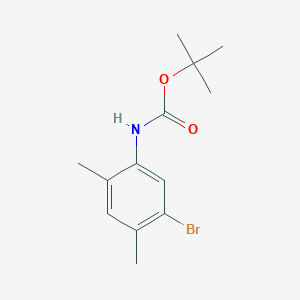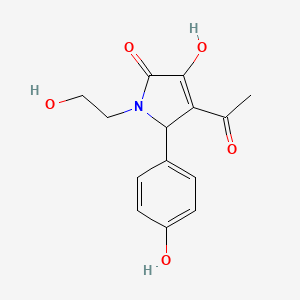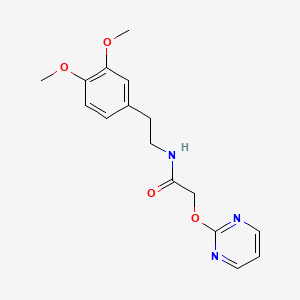![molecular formula C23H20N6O4 B2860706 N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 946370-98-5](/img/structure/B2860706.png)
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20N6O4 and its molecular weight is 444.451. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Research has led to the development of complex synthetic pathways that produce pyrimidine and piperidone derivatives, highlighting the compound's versatile synthetic applicability. Studies such as the three-component reaction of tautomeric amidines have resulted in the formation of polymeric coordination complexes, showcasing the compound's potential in forming structurally diverse molecules (Klimova et al., 2013). Furthermore, the synthesis of derivatives and the exploration of their chemical reactivity offer insights into the compound's utility in creating novel materials with potential applications in pharmaceuticals and materials science (Farouk, Ibrahim, & El-Gohary, 2021).
Radioligand Development for Imaging
The compound has been instrumental in the development of selective radioligands for imaging translocator proteins with PET (Positron Emission Tomography), demonstrating its significance in enhancing diagnostic accuracy for various diseases. Radiosynthesis techniques have been employed to produce derivatives like [18F]PBR111, enabling in vivo imaging and providing valuable insights into neurological conditions (Dollé et al., 2008).
Antimicrobial and Antifungal Activities
The compound's derivatives have been explored for their antimicrobial and antifungal activities, indicating its potential as a foundational structure for developing new treatments for infections. Research into novel heterocyclic compounds containing the sulphamido moiety has shown promising results against various bacterial and fungal strains, highlighting the compound's application in combating resistant pathogens (Nunna et al., 2014).
Anticancer Properties
The synthesis of novel derivatives and their evaluation for cytotoxic activity against cancer cell lines illustrate the compound's potential role in cancer research. Studies on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition, suggesting the compound's utility in developing new anticancer agents (Al-Sanea et al., 2020).
Drug Development and Pharmacological Studies
The compound's versatility extends to drug development and pharmacological studies, where its derivatives have been investigated for their potential as drug candidates in treating various conditions. For instance, the exploration of triazolo[1,5-c]pyrimidines as potential antiasthma agents showcases the compound's applicability in addressing respiratory diseases (Medwid et al., 1990).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O4/c1-15(30)26-16-7-9-17(10-8-16)27-20(31)14-28-19-6-4-12-25-21(19)22(32)29(23(28)33)13-18-5-2-3-11-24-18/h2-12H,13-14H2,1H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHIRIVBJAUSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)




![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2860642.png)
![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)
